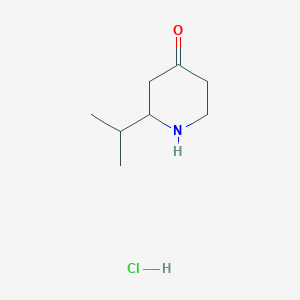

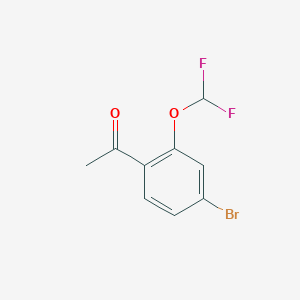

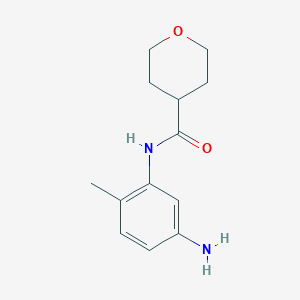

![molecular formula C9H12ClNOS B1395314 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 1178458-01-9](/img/structure/B1395314.png)

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide

Descripción general

Descripción

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Clomipramine, which is a tricyclic antidepressant that has been used to treat various mental health disorders, including depression, obsessive-compulsive disorder, and panic disorder. Clomipramine has been shown to have significant effects on the brain's neurotransmitter systems, particularly the serotonin and norepinephrine systems.

Aplicaciones Científicas De Investigación

Comparative Metabolism in Human and Rat Liver Microsomes

Research into chloroacetamide herbicides, such as acetochlor, has revealed their metabolic pathways in both human and rat liver microsomes, highlighting a complex activation process that could involve carcinogenicity through DNA-reactive products. The study examines the metabolism of acetochlor and other chloroacetamide herbicides, identifying key intermediates and metabolites, which could be crucial for understanding their effects and designing safer agricultural chemicals (Coleman et al., 2000).

Herbicide Selectivity and Plant Metabolism

A study on acetochlor explores its metabolism in plants, revealing that tolerance may be linked to the plant's ability to detoxify the herbicide through conjugation processes. This insight is important for agricultural practices, providing a basis for selecting herbicides that minimize crop damage while effectively controlling weeds (Breaux, 1987).

Radiosynthesis for Metabolism Studies

The development of radiolabeled acetochlor allows for detailed studies on its metabolism and mode of action, offering tools for environmental and health impact assessments. This method facilitates the tracking of herbicide distribution and breakdown in biological systems (Latli & Casida, 1995).

Soil Reception and Activity

Research on acetochlor's interaction with soil and its effectiveness as a herbicide under various conditions, such as wheat straw cover and irrigation, provides valuable information for optimizing application methods to ensure environmental safety and herbicidal efficiency (Banks & Robinson, 1986).

Environmental Presence and Hydrologic System Impact

Studies documenting the presence of acetochlor in the hydrologic system shortly after its introduction for agricultural use highlight the need for monitoring and managing pesticide runoff to protect water resources. These findings underscore the importance of understanding the environmental fate of agricultural chemicals (Kolpin et al., 1996).

Mecanismo De Acción

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .

Biochemical Pathways

Given the broad range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely exerts a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. Additionally, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cellular metabolism and stress responses . The impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which can affect the overall energy balance of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates and the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . This compound has also been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of antioxidant defenses and changes in metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . The threshold for these toxic effects varies depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of other xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of this compound by affecting its free concentration in the bloodstream . The localization and accumulation of this compound in specific tissues can impact its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals . For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZAERLZOSGDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

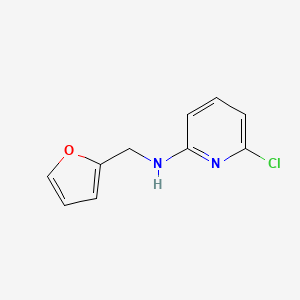

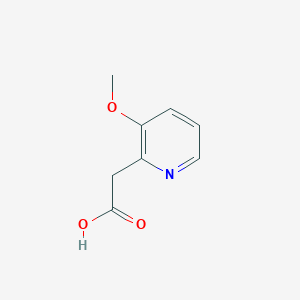

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)